molecular formula C23H23ClN6O5 B4190174 3-(5-chloro-2,4-dimethoxyphenyl)-N-{5-methyl-1-[2-oxo-2-(pyridin-3-ylamino)ethyl]-1H-pyrazol-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(5-chloro-2,4-dimethoxyphenyl)-N-{5-methyl-1-[2-oxo-2-(pyridin-3-ylamino)ethyl]-1H-pyrazol-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B4190174
M. Wt: 498.9 g/mol
InChI Key: OGPHDXYNHOVJKR-UHFFFAOYSA-N
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Description

3-(5-chloro-2,4-dimethoxyphenyl)-N-{5-methyl-1-[2-oxo-2-(pyridin-3-ylamino)ethyl]-1H-pyrazol-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, pyrazole, and isoxazole moieties, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2,4-dimethoxyphenyl)-N-{5-methyl-1-[2-oxo-2-(pyridin-3-ylamino)ethyl]-1H-pyrazol-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the 5-chloro-2,4-dimethoxyphenyl intermediate: This step involves the chlorination and methoxylation of a suitable aromatic precursor.

    Synthesis of the pyrazole moiety: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Coupling of the intermediates: The final step involves coupling the 5-chloro-2,4-dimethoxyphenyl intermediate with the pyrazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Scaling up the reaction: Using larger quantities of reactants and solvents.

    Optimizing reaction conditions: Adjusting temperature, pressure, and reaction time to maximize efficiency.

    Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2,4-dimethoxyphenyl)-N-{5-methyl-1-[2-oxo-2-(pyridin-3-ylamino)ethyl]-1H-pyrazol-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or other substituted derivatives.

Scientific Research Applications

3-(5-chloro-2,4-dimethoxyphenyl)-N-{5-methyl-1-[2-oxo-2-(pyridin-3-ylamino)ethyl]-1H-pyrazol-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2,4-dimethoxyphenyl)-N-{5-methyl-1-[2-oxo-2-(pyridin-3-ylamino)ethyl]-1H-pyrazol-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **3-(5-chloro-2,4-dimethoxyphenyl)-N-{5-methyl-1-[2-oxo-2-(pyridin-3-ylamino)ethyl]-1H-pyrazol-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxamide
  • 5-chloro-2,4-dimethoxyphenyl isocyanate
  • 1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural complexity, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

3-(5-chloro-2,4-dimethoxyphenyl)-N-[5-methyl-1-[2-oxo-2-(pyridin-3-ylamino)ethyl]pyrazol-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN6O5/c1-13-7-21(28-30(13)12-22(31)26-14-5-4-6-25-11-14)27-23(32)20-9-17(29-35-20)15-8-16(24)19(34-3)10-18(15)33-2/h4-8,10-11,20H,9,12H2,1-3H3,(H,26,31)(H,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPHDXYNHOVJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CN=CC=C2)NC(=O)C3CC(=NO3)C4=CC(=C(C=C4OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-chloro-2,4-dimethoxyphenyl)-N-{5-methyl-1-[2-oxo-2-(pyridin-3-ylamino)ethyl]-1H-pyrazol-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(5-chloro-2,4-dimethoxyphenyl)-N-{5-methyl-1-[2-oxo-2-(pyridin-3-ylamino)ethyl]-1H-pyrazol-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
3-(5-chloro-2,4-dimethoxyphenyl)-N-{5-methyl-1-[2-oxo-2-(pyridin-3-ylamino)ethyl]-1H-pyrazol-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
3-(5-chloro-2,4-dimethoxyphenyl)-N-{5-methyl-1-[2-oxo-2-(pyridin-3-ylamino)ethyl]-1H-pyrazol-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
3-(5-chloro-2,4-dimethoxyphenyl)-N-{5-methyl-1-[2-oxo-2-(pyridin-3-ylamino)ethyl]-1H-pyrazol-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
3-(5-chloro-2,4-dimethoxyphenyl)-N-{5-methyl-1-[2-oxo-2-(pyridin-3-ylamino)ethyl]-1H-pyrazol-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxamide

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